3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide
Description
Molecular Architecture and Stereochemical Features
The compound’s molecular formula, $$ \text{C}{12}\text{H}{17}\text{FN}2\text{O}2 $$, reflects a propanamide backbone substituted with a 3-fluoro-4-methoxyphenyl group at the second carbon and an N-methyl group at the terminal amide. The IUPAC name, 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide, precisely describes its connectivity:
- A primary amine ($$ \text{NH}_2 $$) at position 3
- A benzyl group with fluorine (meta) and methoxy (para) substituents at position 2
- A methylated amide ($$ \text{NCH}_3 $$) at position 1
The SMILES notation, $$ \text{COC1=C(C=C(C=C1)F)CC(CN)C(=O)N(C)} $$, highlights the spatial arrangement of these groups. The molecule contains one chiral center at the second carbon of the propanamide chain, enabling potential enantiomeric forms. However, commercial synthesis typically yields racemic mixtures unless asymmetric catalysis is employed.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{12}\text{H}{17}\text{FN}2\text{O}2 $$ |
| Molecular weight | 240.27 g/mol |
| CAS registry | 1484212-98-7 |
| IUPAC name | This compound |
| Chiral centers | 1 |
Properties
Molecular Formula |
C12H17FN2O2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C12H17FN2O2/c1-15-12(16)9(7-14)5-8-3-4-11(17-2)10(13)6-8/h3-4,6,9H,5,7,14H2,1-2H3,(H,15,16) |
InChI Key |
WKXKTXYUTQFJTR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CC1=CC(=C(C=C1)OC)F)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Starting Materials: Commercially available 3-fluoro-4-methoxybenzyl derivatives or their precursors.
- Key Steps:
- Functionalization of the aromatic ring with fluorine and methoxy groups.
- Formation of the benzylamine intermediate.
- Coupling with N-methylpropanamide or its activated derivatives to form the amide bond.
- Final purification and conversion to the hydrochloride salt.
Stepwise Synthetic Procedure
Preparation of 3-fluoro-4-methoxybenzylamine:
- Starting from 3-fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxybenzyl alcohol.
- Conversion to benzyl halide (e.g., bromide) using reagents such as phosphorus tribromide (PBr3).
- Nucleophilic substitution with ammonia or methylamine to yield the benzylamine derivative.
-
- Activation of N-methylpropanamide or protected β-alanine derivatives using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
- Coupling with the benzylamine intermediate under anhydrous conditions in solvents like dichloromethane or dimethylformamide (DMF).
- Reaction temperature typically maintained between 0°C to room temperature to optimize yield and minimize side reactions.
Deprotection and Salt Formation:
- If protective groups were used (e.g., Boc group on amino acids), removal is achieved with trifluoroacetic acid (TFA).
- Conversion to hydrochloride salt by treatment with HCl in ether or suitable solvents to enhance stability and crystallinity.
Alternative Synthetic Approaches
- Direct reductive amination of 3-fluoro-4-methoxybenzaldehyde with N-methylpropanamide under catalytic hydrogenation conditions.
- Use of microwave-assisted synthesis to accelerate coupling reactions.
- Employing continuous flow reactors for scale-up and improved reaction control.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Benzyl halide formation | PBr3, anhydrous conditions | Dichloromethane | 0–5°C | Avoid moisture; exothermic reaction |
| Nucleophilic substitution | Methylamine or ammonia | Ethanol or methanol | Room temperature | Excess amine improves conversion |
| Amide coupling | EDC/HOBt, DIPEA (base) | DMF or DCM | 0°C to RT | Use dry solvents; inert atmosphere |
| Deprotection (if applicable) | TFA | DCM or neat | Room temperature | Rapid reaction; monitor by TLC |
| Salt formation | HCl gas or HCl in ether | Ether or DCM | 0°C to RT | Crystallization improves purity |
Characterization and Quality Control
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm aromatic substitution pattern, amide linkage, and methyl groups.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): To assess purity (>98% preferred).
- Infrared Spectroscopy (IR): Confirm amide carbonyl and amino group vibrations.
- X-ray Crystallography: Used occasionally to confirm stereochemistry and salt form.
Summary of Research Discoveries Related to Preparation
- The presence of the 3-fluoro and 4-methoxy substituents on the phenyl ring influences the reactivity of intermediates, requiring mild conditions for nucleophilic substitution to avoid side reactions.
- Coupling efficiency is enhanced by using carbodiimide-based coupling agents with additives like HOBt to suppress racemization and side products.
- The hydrochloride salt form is preferred for stability and solubility in biological assays.
- Continuous flow synthesis has been explored to improve scalability and reproducibility of the synthesis.
Comparative Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Stepwise halide + amine | PBr3, methylamine, EDC/HOBt coupling | High purity, well-established | Multi-step, longer synthesis time |
| Reductive amination | 3-fluoro-4-methoxybenzaldehyde, N-methylpropanamide, H2, catalyst | Fewer steps, potentially faster | Requires hydrogenation setup |
| Microwave-assisted | Same as stepwise but with microwave heating | Accelerated reaction times | Equipment cost, scale limitations |
| Continuous flow | Automated reactors, optimized flow parameters | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium fluoride (KF) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Chloro vs. Fluoro: Chloro substituents (e.g., in ) are bulkier and more electronegative than fluoro, which may reduce membrane permeability or alter binding kinetics in biological systems.
Steric and Conformational Effects :
- The methyl group on the propanamide chain (e.g., in ) introduces steric hindrance, which could restrict rotational freedom and stabilize specific conformations, as seen in crystal structures of related amides .
Biological Relevance: Compounds like 3-chloro-N-(4-methoxyphenyl)propanamide () exhibit strong amide resonance and hydrogen-bonding networks (N–H···O), which are critical for their use as ligands or structural materials. The target compound’s fluoro substituent may similarly influence intermolecular interactions but with distinct electronic contributions.
Physicochemical and Spectroscopic Data
IR and NMR Trends :
- Aromatic chloro substituents (e.g., in ) result in distinct $^1$H-NMR shifts (δ ~7.2–7.5 ppm for aromatic protons) compared to fluoro analogs (δ ~6.8–7.1 ppm) due to differences in electronegativity .
- The N-methyl group in the target compound would produce a singlet at δ ~2.8–3.0 ppm in $^1$H-NMR, absent in primary amides like .
Mass Spectrometry :
- ESI-MS data for analogs (e.g., m/z 404.9 in ) suggest that the target compound’s molecular ion ([M+H]$^+$) would appear near m/z 280–285, consistent with its molecular formula.
Biological Activity
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide, also known as a derivative of propanamide, has garnered attention for its potential biological activities. This compound features a unique molecular structure that may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry.
- Molecular Formula : CHClFNO
- Molecular Weight : 276.74 g/mol
- CAS Number : 1909318-79-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exert effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The structural similarity to known receptor ligands suggests possible interactions with neurotransmitter receptors, which can influence various physiological responses.
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : Research has shown that such compounds can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. This was evidenced by a study where a related compound demonstrated a reduction in cell viability in human cancer cells (Thanasai et al., 2010).
- In Vivo Studies : Animal models treated with these compounds displayed reduced tumor growth rates compared to control groups, suggesting systemic antitumor efficacy.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : It has been observed to reduce levels of pro-inflammatory cytokines in vitro, indicating a potential role in managing inflammatory diseases.
- Case Study : A study involving human umbilical vein endothelial cells showed that similar compounds could inhibit hyperpermeability induced by inflammatory mediators, suggesting therapeutic potential in vascular inflammation (Science.gov, 2018).
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 276.74 g/mol |
| CAS Number | 1909318-79-1 |
| Antitumor Activity | Significant (in vitro & in vivo) |
| Anti-inflammatory Activity | Cytokine inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
